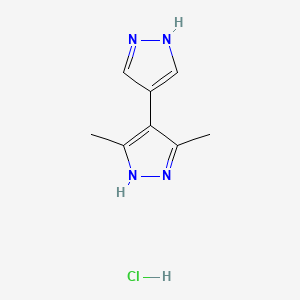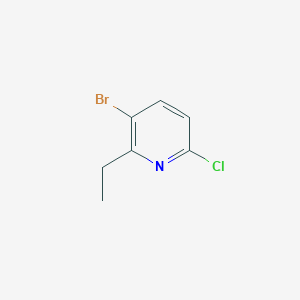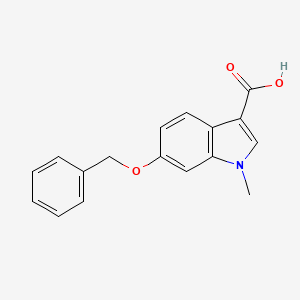
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is a chemical compound with the molecular formula C18H20O4 and a molecular weight of 300.35 . This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, and an ester linkage to a cyclohexyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- with cyclohexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-7-methoxy-, cyclohexyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active naphthalene derivative .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of a cyclohexyl ester group.
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-: Lacks the ester group, making it less hydrophobic and less reactive in certain chemical reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is unique due to its combination of hydrophobic cyclohexyl group and reactive ester linkage, making it versatile in various chemical and biological applications .
Propiedades
Fórmula molecular |
C18H20O4 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
cyclohexyl 4-hydroxy-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H20O4/c1-21-15-7-8-16-12(10-15)9-13(11-17(16)19)18(20)22-14-5-3-2-4-6-14/h7-11,14,19H,2-6H2,1H3 |
Clave InChI |
YLDSGUQUOBPSLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)



